molecular formula C26H25N3O3 B11311503 N-[4-(dimethylamino)benzyl]-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-6,7-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11311503
M. Wt: 427.5 g/mol
InChI Key: MPCDIUMOHAQRGG-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups, including dimethylamino, pyridinyl, and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2-acetylpyridine to form an intermediate Schiff base. This intermediate is then cyclized with 6,7-dimethyl-4-hydroxycoumarin under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Benzophenone derivatives: These compounds share the dimethylamino and phenyl groups but differ in their overall structure and reactivity.

    Coumarin derivatives: Similar in having the chromene core, but with variations in substituents that affect their chemical and biological properties.

    Pyridine-containing compounds: These compounds have the pyridinyl group, which contributes to their binding affinity and specificity for certain targets.

The uniqueness of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-6,7-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-6,7-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-17-13-21-22(30)15-24(32-23(21)14-18(17)2)26(31)29(25-7-5-6-12-27-25)16-19-8-10-20(11-9-19)28(3)4/h5-15H,16H2,1-4H3

InChI Key

MPCDIUMOHAQRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4=CC=CC=N4

Origin of Product

United States

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